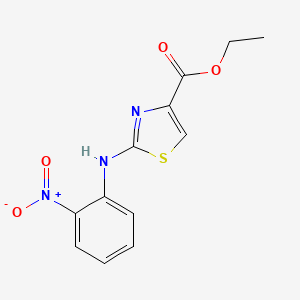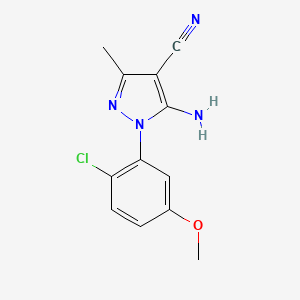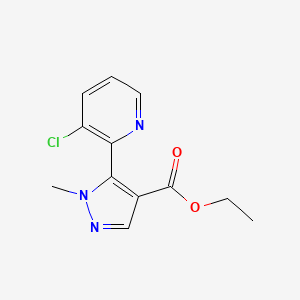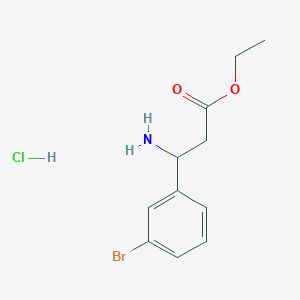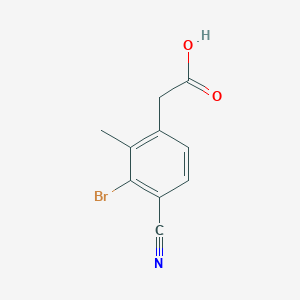
4-Methoxy-5-sulfamoylthiophene-3-carboxylic acid methyl ester
Overview
Description
“4-Methoxy-5-sulfamoylthiophene-3-carboxylic acid methyl ester” is a chemical compound with the molecular formula C7H9NO5S2 and a molecular weight of 251.3 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring substituted with a methoxy group, a sulfamoyl group, and a carboxylic acid methyl ester group .Chemical Reactions Analysis
Esters, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions .Scientific Research Applications
Chemical Interesterification and Transesterification
Interesterification reactions involve the exchange of ester groups between molecules, often catalyzed by bases like methoxide. For example, esters of carboxylic acids undergo ester-ester interchange in the presence of catalytic sodium methoxide, indicating the utility of such reactions in modifying the ester components of molecules including thiophene derivatives (Liu, 2004).
Protecting Groups for Carboxylic Acids
Protecting groups are crucial in synthetic chemistry to prevent certain reactions from occurring at reactive sites during complex syntheses. Acid- and base-stable esters have been described as effective protecting groups for carboxylic acids, showing stability to a broad range of chemical conditions and allowing for the selective deprotection when required (Kurosu et al., 2007).
Synthesis and Reactivity of Thiophene Derivatives
The synthesis of thiophene derivatives often involves complex reactions, including nucleophilic substitution and cyclization processes. For instance, the synthesis of specific thiophene carboxylic acid methyl esters involves reactions with aniline and other nucleophiles, showcasing the versatility of thiophene derivatives in organic synthesis (Pimenova et al., 2003).
Photoremovable Protecting Groups
Photoremovable protecting groups provide a method to block and then selectively unblock reactive sites on a molecule using light. This technique is particularly useful in the synthesis and manipulation of sensitive compounds, including those containing thiophene units (Zabadal et al., 2001).
Applications in Solid Phase Synthesis
Solid phase synthesis techniques, which attach molecules to a solid support for ease of purification, have been employed to synthesize benzothiazoles and thiophene derivatives. These methods highlight the utility of thiophene carboxylic acid esters in constructing complex molecules (Huang & Tang, 2003).
Mechanism of Action
Chemical Properties
The compound is a white to light yellow crystal or crystalline powder. It has a molecular formula of C7H9NO4S2 and a molecular weight of 235.28. The predicted density is 1.452±0.06 g/cm3 and the predicted boiling point is 431.2±55.0 °C .Solubility
It is soluble in some organic solvents such as ethanol, ether, and chloroform. It is insoluble in water .Stability
It is stable at room temperature, but it decomposes when heated .Use
It is often used as a reagent or intermediate in organic synthesis .Safety Information
The health and safety impacts of this compound have not been fully evaluated. It should be handled with care to avoid contact with skin and inhalation of dust or vapor. Protective measures such as wearing protective glasses, gloves, and clothing should be taken during operation .properties
IUPAC Name |
methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZXERBQSKCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



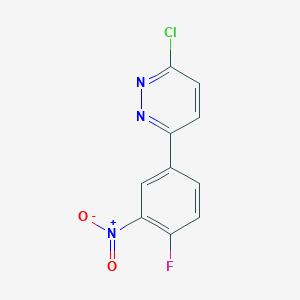



![(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1415423.png)
